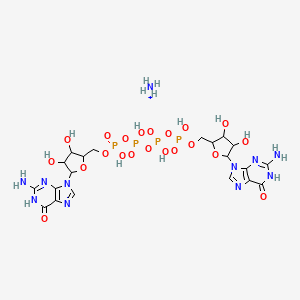

Diguanosine tetraphosphate ammonium salt

Description

Overview of the Dinucleoside Polyphosphate Chemical Class and its Diverse Members

Dinucleoside polyphosphates (Np_nN's) are a class of compounds where two nucleosides are linked by a chain of three or more phosphate (B84403) groups. The general structure consists of a nucleoside (like adenosine (B11128) or guanosine) connected via its 5'-hydroxyl group to a polyphosphate chain, which is in turn linked to the 5'-hydroxyl of a second nucleoside. The members of this class are diverse, varying in both the type of nucleoside base and the length of the polyphosphate bridge. nih.gov

This diversity gives rise to a wide array of molecules with distinct biological activities. For instance, diadenosine polyphosphates (Ap_nA), where both nucleosides are adenosine, are known to be involved in various signaling pathways. nih.gov Other members include those with mixed bases, such as uridine (B1682114) adenosine tetraphosphate (B8577671) (Up4A). nih.gov The number of phosphate groups can also range from three (triphosphate) to six (hexaphosphate) or even seven. nih.govnih.gov

The table below summarizes the key features of this chemical class:

| Feature | Description | Examples |

| Nucleoside Composition | Can be homodimeric (both nucleosides are the same) or heterodimeric (different nucleosides). | Diadenosine tetraphosphate (Ap4A), Diguanosine tetraphosphate (Gp4G), Uridine adenosine tetraphosphate (Up4A) |

| Polyphosphate Chain Length | Typically ranges from 3 to 7 phosphate units. | Diadenosine triphosphate (Ap3A), Diadenosine tetraphosphate (Ap4A), Diadenosine pentaphosphate (Ap5A), Diadenosine hexaphosphate (Ap6A) |

| Biological Source | Found in a wide range of organisms from bacteria to humans. nih.gov | Platelets, adrenal glands, endothelial cells, cardiomyocytes, and tubular cells. nih.gov |

Historical Context of Diguanosine Tetraphosphate (Gp4G) Discovery and Initial Characterization

The discovery of diguanosine tetraphosphate is intrinsically linked to studies of the brine shrimp, Artemia salina. In the mid-1960s, researchers investigating nucleotide metabolism during the development of Artemia embryos made a groundbreaking discovery. They identified a novel compound present in significant quantities within the dormant cysts of these crustaceans. nih.gov

Initial characterization revealed this compound to be P1,P4-diguanosine 5'-tetraphosphate (Gp4G). nih.gov Subsequent research demonstrated that Gp4G, along with diguanosine triphosphate (Gp3G), accumulates in the yolk platelets of the brine shrimp embryos, where it serves as a stored form of purine (B94841) nucleotides and energy. nih.gov The enzyme responsible for its synthesis, GTP:GTP guanylyltransferase, was also isolated and characterized from these embryos. nih.gov This initial work laid the foundation for understanding the unique metabolic strategies employed by organisms in extreme environments and introduced a new class of signaling molecules to the scientific community. For nearly three decades, research on non-adenylated dinucleoside polyphosphates was primarily focused on Gp4G due to its abundance in these crustacean embryos. taylorfrancis.com

Significance of Gp4G within Broader Cellular Nucleotide Metabolism and Regulatory Networks

Diguanosine tetraphosphate plays a significant role in the intricate web of cellular nucleotide metabolism, particularly in organisms where it is found in high concentrations. In Artemia embryos, Gp4G functions as a crucial reservoir of guanine (B1146940) nucleotides, which are essential for the synthesis of RNA and other vital macromolecules upon the resumption of development. nih.gov The breakdown of Gp4G provides a ready supply of GTP and GMP, fueling the metabolic and biosynthetic processes required for hatching.

Beyond its role as a storage molecule, Gp4G and other dinucleoside polyphosphates are recognized as important signaling molecules, often referred to as "alarmones," that alert the cell to metabolic stress or changing environmental conditions. acs.org While much of the research on dinucleoside polyphosphate signaling has focused on the diadenosine analogues, evidence suggests that Gp4G and related compounds also participate in these regulatory networks.

For example, guanosine (B1672433) tetraphosphate (ppGpp), a structurally related molecule, is a well-established global regulator of gene expression in bacteria, controlling the transcription of ribosomal RNA and other genes in response to nutrient availability. nih.govdrugbank.com It is plausible that Gp4G exerts similar regulatory effects in the eukaryotic systems where it is present. Studies have shown that dinucleoside polyphosphates can act as noncanonical initiating nucleotides (NCINs) during transcription, suggesting a direct role in modulating gene expression at the level of RNA synthesis. acs.org

Furthermore, dinucleoside polyphosphates have been shown to interact with various enzymes and receptors, influencing a range of cellular processes. For instance, specific hydrolases, such as dinucleoside tetraphosphatase (Ap4Aase), regulate the intracellular levels of these signaling molecules. capes.gov.br The presence of diguanosine polyphosphates has also been detected in human platelets, suggesting a potential role in hemostasis and thrombosis. While the full extent of Gp4G's involvement in these broader regulatory networks is still under investigation, it is clear that this molecule is more than just a simple metabolic intermediate. taylorfrancis.com

Properties

IUPAC Name |

azanium;[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N10O21P4.H3N/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(47-17)1-45-52(37,38)49-54(41,42)51-55(43,44)50-53(39,40)46-2-6-10(32)12(34)18(48-6)30-4-24-8-14(30)26-20(22)28-16(8)36;/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H3,21,25,27,35)(H3,22,26,28,36);1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDOHMQPAFMGSPZ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N.[NH4+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N11O21P4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585120 | |

| Record name | azanium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

886.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102783-33-5 | |

| Record name | azanium;[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Biological Distribution of Diguanosine Tetraphosphate

Presence in Eukaryotic Organisms

Dinucleoside polyphosphates are widespread in eukaryotes, playing roles in various cellular processes. nih.gov While much of the research has focused on diadenosine tetraphosphate (B8577671) (Ap4A), diguanosine tetraphosphate has been identified in specific eukaryotic systems, where it is involved in developmental processes.

A notable example of diguanosine tetraphosphate's presence in eukaryotes is its accumulation in the yolk platelets of brine shrimp (Artemia salina) embryos. nih.govnih.gov Research has shown that these yolk platelets are not merely storage organelles but are also the primary sites for the biosynthesis of diguanosine nucleotides. nih.gov The compound P¹, P⁴-diguanosine 5'-tetraphosphate was specifically identified in the eggs of the brine shrimp. nih.gov

The localization within these specialized compartments suggests a crucial role for diguanosine tetraphosphate during embryonic development, where it is stored and utilized as needed. nih.govnih.gov The table below summarizes the key findings regarding the localization of diguanosine tetraphosphate.

| Organism | Intracellular Location | Function |

| Artemia salina (Brine Shrimp) | Yolk Platelets | Biosynthesis and Storage |

The concentration of dinucleoside polyphosphates, including by analogy diguanosine tetraphosphate, is not static within cells. In eukaryotes, the levels of related compounds like Ap4A are known to increase significantly in response to cellular stress, such as oxidative, heat, or genotoxic stress. nih.gov This has been observed in a wide range of organisms from fungi and yeast to human cells. nih.gov These fluctuations are critical for the molecule's function as a signaling alarmone, modulating cellular responses to adverse conditions. nih.gov While specific concentration gradients for diguanosine tetraphosphate are less characterized, its role in the development of Artemia salina implies a tightly regulated fluctuation in its levels during embryogenesis. nih.gov

Identification in Prokaryotic Systems (by analogy to related dinucleoside polyphosphates)

In prokaryotic systems, dinucleoside polyphosphates (Np4N) are well-documented. nih.gov While diadenosine tetraphosphate (Ap4A) is often the most studied, diguanosine tetraphosphate (Gp4A) is also among the most abundant dinucleoside tetraphosphates found in bacteria. nih.gov These molecules are considered alarmones, nucleotides that signal cellular stress and help ensure survival under harsh conditions. nih.gov The accumulation of these nucleotides, including guanosine (B1672433) tetraphosphate (ppGpp), is a hallmark of the "stringent response" in bacteria, which is triggered by challenges like amino acid starvation. nih.govwikipedia.org This response involves a dramatic reprogramming of the cell's transcriptome and metabolism. frontiersin.orgasm.org The presence and functional similarity of Gp4A to the well-studied Ap4A and ppGpp in bacteria underscore its importance in prokaryotic stress physiology. nih.gov

Detection in Photosynthetic Eukaryotes (e.g., Algae, Plants) and its Context within Nucleotide Pools

The signaling nucleotides guanosine tetraphosphate (G4P or ppGpp) and guanosine pentaphosphate (G5P or pppGpp) have been identified in photosynthetic eukaryotes, including algae and plants. nih.gov These molecules are implicated in a variety of processes, such as acclimation to stress, developmental transitions, and growth control. nih.gov

Quantifying these guanosine phosphates in plants and algae is challenging due to their low cellular concentrations, compartmentalization within organelles like chloroplasts, and the high metabolic complexity of these organisms. nih.gov However, new methods using stable isotope-labeled internal standards are improving the accuracy of these measurements. nih.gov

In plants, ppGpp is known to regulate chloroplast gene expression, which in turn affects photosynthesis, development, and immunity. biorxiv.org For instance, in the moss Physcomitrium patens, the accumulation of ppGpp inhibits chloroplast gene expression and leads to significant structural changes in the thylakoid membranes. biorxiv.org While research has heavily focused on ppGpp, its presence and regulatory roles within the nucleotide pools of photosynthetic eukaryotes provide a strong context for the potential, yet less explored, functions of diguanosine tetraphosphate in these organisms.

Enzymatic Hydrolysis and Metabolic Turnover of Diguanosine Tetraphosphate

Identification and Characterization of Enzymes Responsible for Diguanosine Tetraphosphate (B8577671) Degradation

The enzymatic breakdown of diguanosine tetraphosphate is primarily carried out by members of the dinucleoside tetraphosphatase and Nudix hydrolase families. These enzymes exhibit distinct mechanisms of action and are found across various organisms, from bacteria to mammals.

Dinucleoside tetraphosphatases (EC 3.6.1.17) are enzymes that specifically hydrolyze dinucleoside 5',5'''-P1,P4-tetraphosphates. While these enzymes are known to exist in a wide range of organisms, including the yeast Saccharomyces cerevisiae, detailed kinetic data is most thoroughly characterized in mammalian tissues. nih.gov For instance, studies on rat liver have identified two distinct enzymes capable of hydrolyzing p4G. nih.gov One is a low K_m, specific enzyme found in the cytosol, while the other is a less specific, membrane-associated form. nih.gov In adrenal medulla chromaffin cells, a dinucleoside tetraphosphatase demonstrates a high affinity for p4G, which acts as a potent competitive inhibitor to the hydrolysis of other similar substrates. researchgate.net

The kinetic properties of these enzymes highlight their high affinity for p4G. The Michaelis constant (K_m) and inhibition constant (K_i) values are typically in the low micromolar range, indicating efficient binding and processing of the substrate.

Table 1: Kinetic Properties of Dinucleoside Tetraphosphatases on p4G

| Enzyme Source | Enzyme Type | Kinetic Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| Rat Liver | Cytosolic, specific | K_m | 1 | nih.gov |

| Rat Liver | Particulate, unspecific | K_m | 12 | nih.gov |

| Bovine Adrenal Medulla | Dinucleoside tetraphosphatase | K_i | 0.2 | researchgate.net |

The Nudix (Nucleoside diphosphate (B83284) linked to moiety X) hydrolase superfamily represents a large and diverse group of enzymes characterized by a conserved 23-amino acid sequence known as the Nudix box. nih.govebi.ac.uk These enzymes are crucial for cellular "house-cleaning" and regulate the levels of various pyrophosphate-containing molecules, including dinucleoside polyphosphates. ebi.ac.ukrug.nl Nudix hydrolases typically perform an asymmetrical cleavage of their substrates. rug.nlnih.gov

Research has confirmed that Nudix hydrolases are responsible for the degradation of p4G. researchgate.net For example, the asymmetrical dinucleoside tetraphosphatase from humans and narrow-leafed lupin can hydrolyze modified p4G analogues. researchgate.net This activity is central to controlling the intracellular pools of p4G and related molecules, preventing potential toxicity and modulating signaling pathways. The broad substrate specificity of some Nudix hydrolases allows them to act on a range of dinucleotide polyphosphates, although individual members often show a preference for specific substrates. rug.nl

In contrast to the asymmetrical cleavage by Nudix hydrolases, a distinct class of enzymes degrades dinucleoside tetraphosphates through a symmetrical cleavage mechanism. nih.gov In gram-negative bacteria, the archetypal enzyme for this reaction is ApaH. nih.gov This mode of hydrolysis cleaves the P-O-P bond in the center of the tetraphosphate bridge.

Pathways of Degradation and Resulting Metabolic Products

The metabolic fate of diguanosine tetraphosphate is determined by the type of enzyme that acts upon it. The two primary hydrolytic pathways, symmetrical and asymmetrical cleavage, result in different metabolic products, which can then enter distinct cellular nucleotide pools.

Asymmetrical Hydrolysis: This pathway is catalyzed by Nudix hydrolases (EC 3.6.1.17). The enzyme cleaves a terminal phosphodiester bond, yielding one molecule of guanosine (B1672433) triphosphate (GTP) and one molecule of guanosine monophosphate (GMP). researchgate.net

Symmetrical Hydrolysis: This pathway is catalyzed by enzymes such as ApaH (EC 3.6.1.41). The enzyme cleaves the central phosphodiester bond of the tetraphosphate bridge, yielding two molecules of guanosine diphosphate (GDP). researchgate.net

Table 2: Degradation Pathways and Products of Diguanosine Tetraphosphate

| Cleavage Mechanism | Enzyme Family | Enzyme Example (EC Number) | Cleavage Product 1 | Cleavage Product 2 | Reference |

|---|---|---|---|---|---|

| Asymmetrical | Nudix Hydrolase | Dinucleoside tetraphosphatase (3.6.1.17) | GTP | GMP | researchgate.net |

| Symmetrical | ApaH-like Hydrolase | Dinucleoside tetraphosphatase (3.6.1.41) | GDP | GDP | researchgate.net |

Regulation of Hydrolytic Enzyme Activity by Cations and Inhibitors

The activity of enzymes that degrade diguanosine tetraphosphate is tightly regulated by various factors, including metal cations and specific inhibitor molecules. This regulation provides another layer of control over the intracellular p4G concentration.

Cation Dependence and Regulation: The catalytic activity of most dinucleoside tetraphosphatases is dependent on the presence of divalent cations.

Activation: Magnesium (Mg²⁺) is typically required for optimal activity. researchgate.net Other cations like Manganese (Mn²⁺) and Calcium (Ca²⁺) can also support the function of some hydrolases. nih.gov

Inhibition: Certain divalent cations can act as potent inhibitors. Zinc (Zn²⁺) is a notable non-competitive inhibitor of dinucleoside tetraphosphatase, with inhibitory effects observed at low micromolar concentrations. nih.govresearchgate.netnih.gov The chelating agent EDTA abolishes enzyme activity by sequestering these essential cations. nih.gov

Inhibition by Nucleotide Analogues and Other Compounds: The activity of p4G hydrolases can be modulated by various small molecules. These inhibitors are valuable tools for studying the function of these enzymes and the roles of p4G.

Competitive Inhibitors: Substrate analogues often act as competitive inhibitors. Guanosine 5'-tetraphosphate is a strong competitive inhibitor of a rat liver dinucleoside tetraphosphatase. nih.gov Additionally, a range of synthetic adenosine-5'-O-phosphorothioylated polyols have been developed as potent competitive inhibitors of both symmetrical and asymmetrical hydrolases. nih.gov

Other Inhibitors: Other compounds such as fluoride (B91410) ions (F⁻) have also been shown to inhibit enzyme activity. researchgate.net The structural integrity of the substrate is also important, as the absence of 3'-hydroxyl groups on the ribose moieties can significantly hinder hydrolysis by asymmetrical dinucleoside tetraphosphatases. nih.gov

Table 3: Regulators of p4G Hydrolyzing Enzymes

| Regulator | Effect | Enzyme Target | Mode of Action | Reference |

|---|---|---|---|---|

| Mg²⁺, Mn²⁺ | Activation | Dinucleoside tetraphosphatases | Required cofactor | nih.gov |

| Zn²⁺ | Inhibition | Dinucleoside tetraphosphatases | Non-competitive | researchgate.netnih.gov |

| EDTA | Inhibition | Dinucleoside tetraphosphatases | Divalent cation chelation | nih.gov |

| Guanosine 5'-tetraphosphate | Inhibition | Dinucleoside tetraphosphatase (rat liver) | Competitive | nih.gov |

| Fluoride (F⁻) | Inhibition | Dinucleoside tetraphosphatase (chromaffin cell) | - | researchgate.net |

| Adenosine-5'-O-phosphorothioylated polyols | Inhibition | Symmetrical & Asymmetrical hydrolases | Competitive | nih.gov |

Molecular and Cellular Functions of Diguanosine Tetraphosphate

Role in Nucleotide Homeostasis and Purine (B94841) Biosynthesis Regulation (by analogy to Ap4A impacting GTP levels)

The maintenance of a stable intracellular pool of nucleotides, known as nucleotide homeostasis, is critical for numerous cellular processes, including DNA and RNA synthesis, energy metabolism, and cellular signaling. The de novo synthesis of purine nucleotides is a highly regulated and energy-intensive pathway that produces inosine (B1671953) monophosphate (IMP), which is the precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). news-medical.net

While direct studies on the role of diguanosine tetraphosphate (B8577671) in regulating purine biosynthesis are limited, strong analogies can be drawn from its structural analog, diadenosine tetraphosphate (Ap4A). Research in Pseudomonas fluorescens has shown that the metabolism of Ap4A has a significant impact on the intracellular concentration of guanosine triphosphate (GTP). nih.govasm.org In mutant strains unable to hydrolyze Ap4A, there is a notable increase in the cellular levels of GTP. asm.org This suggests that elevated levels of Ap4A may stimulate de novo purine biosynthesis. nih.govasm.org One proposed mechanism is that the accumulation of Ap4A leads to an imbalance in the adenosine nucleotide pool, which in turn upregulates the purine biosynthesis pathway to generate more purines, including GTP. asm.org

Given the structural similarity between Gp4G and Ap4A, it is plausible that Gp4G could play a comparable role in modulating purine metabolism. By influencing the intracellular concentrations of guanine (B1146940) nucleotides, Gp4G could act as a regulatory molecule, helping to maintain the appropriate balance of purine nucleotides required for cellular functions. However, further research is needed to directly demonstrate this role for diguanosine tetraphosphate.

Interaction with DNA Modifying Enzymes

Apurinic/apyrimidinic endonuclease 1 (APE1) is a crucial enzyme in the base excision repair (BER) pathway, responsible for repairing apurinic/apyrimidinic (AP) sites in DNA, which are among the most common forms of DNA damage. The function of APE1 is essential for maintaining genomic stability.

The potential for dinucleoside polyphosphates to interact with and modulate the activity of DNA repair enzymes is an area of active research. However, current scientific literature does not provide direct evidence that diguanosine tetraphosphate (Gp4G) inhibits the activity of APE1. While other molecules have been identified as inhibitors of APE1, the specific interaction between Gp4G and this enzyme has not been characterized. Therefore, the role of Gp4G as an inhibitor of APE1 activity remains putative and requires experimental validation.

Participation in RNA Processing and Ligation Reactions

T4 RNA ligase is a versatile enzyme that catalyzes the joining of a 5'-phosphate-terminated nucleic acid donor to a 3'-hydroxyl-terminated nucleic acid acceptor. nih.gov This reaction proceeds through the formation of an adenylylated intermediate. nih.gov

Research has demonstrated that several dinucleoside polyphosphates can serve as substrates in reactions catalyzed by T4 RNA ligase. Specifically, diguanosine tetraphosphate (Gp4G) has been identified as an efficient acceptor molecule. nih.gov In a reaction where 5'-adenylylated cytidine (B196190) 5',3'-bisphosphate acts as the donor, Gp4G accepts the cytidine-3',5'-bisphosphate moiety at its 3'-hydroxyl group(s). nih.gov This reaction yields two main products, Gp4GpCp and pCpGp4GpCp. nih.gov

The efficiency of various dinucleoside polyphosphates as acceptors in this T4 RNA ligase-catalyzed reaction has been compared. Dinucleotides that contain two guanine bases and a phosphate (B84403) bridge of at least four phosphate groups, such as Gp4G and Gp5G, were found to be the most effective acceptors. nih.gov The apparent Michaelis constant (Km) for Gp4G in this reaction was determined to be approximately 4 mM. nih.gov

| Acceptor Molecule | Relative Efficiency (%) | Substrate Status |

|---|---|---|

| Gp4G (Diguanosine tetraphosphate) | 100 | Yes |

| Gp5G (Diguanosine pentaphosphate) | 101 | Yes |

| Ap4G (Adenosine-Guanosine tetraphosphate) | 47 | Yes |

| Ap4A (Diadenosine tetraphosphate) | 39 | Yes |

| Gp2G (Diguanosine diphosphate) | Not a substrate | No |

| Gp3G (Diguanosine triphosphate) | Not a substrate | No |

Putative Roles as an Intracellular Signaling Molecule (by analogy to related dinucleoside polyphosphates)

Dinucleoside polyphosphates, as a class of molecules, are considered to be potential intracellular and extracellular signaling molecules, often referred to as alarmones because their levels can change in response to cellular stress. nih.govjenabioscience.com They have been shown to influence a variety of cellular processes, including cell proliferation and apoptosis. jenabioscience.com

Cyclic di-GMP (c-di-GMP) is a ubiquitous second messenger in bacteria that regulates a wide range of processes, most notably the transition between motile and sessile lifestyles, including biofilm formation. The intracellular concentration of c-di-GMP is tightly controlled by the balance between its synthesis by diguanylate cyclases and its degradation by phosphodiesterases.

There is compelling evidence linking the metabolism of Ap4A to the regulation of c-di-GMP levels. nih.govasm.org Studies have shown that in Pseudomonas fluorescens, an accumulation of Ap4A leads to increased levels of c-di-GMP. asm.org This is thought to occur because the buildup of Ap4A promotes de novo purine biosynthesis, resulting in higher concentrations of GTP, the substrate for diguanylate cyclases. nih.govasm.org This, in turn, leads to increased c-di-GMP synthesis and affects downstream processes such as biofilm formation. asm.org

Impact on Cellular Physiology and Processes (e.g., Biofilm Formation, by analogy to Ap4A)

While direct studies on the impact of diguanosine tetraphosphate on biofilm formation are limited, the analogous molecule, diadenosine tetraphosphate (Ap4A), offers significant insights into how dinucleoside polyphosphates can modulate this complex cellular process. Research on Pseudomonas fluorescens has demonstrated that the metabolism of Ap4A is intricately linked to biofilm formation through the modulation of cyclic di-guanosine monophosphate (c-di-GMP)-dependent pathways. nih.govasm.org

In P. fluorescens, mutations that lead to an accumulation of Ap4A were found to impact biofilm formation in two distinct ways. Firstly, under low-inorganic-phosphate conditions, elevated Ap4A levels compromised the activation of the Pho regulon, a system that normally inhibits biofilm formation under these conditions. nih.govasm.org Secondly, even in phosphate-replete conditions, an increase in intracellular Ap4A led to a significant uptick in biofilm formation. This was correlated with an increase in the major adhesin protein LapA on the cell surface, a direct consequence of elevated c-di-GMP levels. asm.org The proposed mechanism suggests that high concentrations of Ap4A may drive the de novo biosynthesis of purines, thereby increasing the availability of GTP, the substrate for c-di-GMP synthesis. nih.gov Supplementing with adenine (B156593) was able to partially reverse the biofilm phenotype, supporting the link between Ap4A, purine metabolism, and c-di-GMP signaling. nih.gov

Furthermore, studies in Escherichia coli have shown that Ap4A can affect the expression of genes related to biofilm formation. researchgate.net The deletion of the apaH gene, which is responsible for Ap4A degradation, has been shown to alter biofilm structures. researchgate.net This body of evidence on Ap4A suggests that dinucleoside tetraphosphates like diguanosine tetraphosphate could play a crucial role in regulating the switch between planktonic and sessile lifestyles in bacteria by influencing key signaling pathways and the availability of nucleotide precursors for secondary messengers.

Correlation with Cellular Stress Responses (by analogy to Ap4A as an "alarmone")

Diguanosine tetraphosphate, like its adenosine counterpart Ap4A, is considered a putative "alarmone"—a signaling molecule that accumulates in response to cellular stress to reprogram metabolism and promote survival. nih.govnih.gov The concept of Ap4A as an alarmone has been supported by its observed accumulation under various stress conditions, including heat and oxidative stress. nih.gov Although some debate exists on whether Ap4A is a true signaling molecule or a byproduct of metabolic stress, recent findings increasingly point towards a functional role in stress responses. nih.govnih.gov

Key evidence for Ap4A's role as an alarmone includes:

Induction by Stress: The synthesis of Ap4A is significantly increased in bacteria subjected to oxidative stress and by certain antibiotics like aminoglycosides, which themselves can induce oxidative stress. pnas.org

Role in Stress Resistance: In Bacillus subtilis, Ap4A has been found to allosterically inhibit inosine 5'-monophosphate dehydrogenase, an enzyme in the purine biosynthesis pathway. This regulation of GTP levels is thought to contribute to heat resistance. nih.gov

Modulation of Post-Translational Modifications: Ap4A can be used as a cosubstrate for protein AMPylation by the enzyme FICD in response to ER stress. This suggests that at elevated concentrations during stress, Ap4A can alter signaling pathways. nih.gov

By analogy, diguanosine tetraphosphate extracted from Artemia salina (brine shrimp) has been shown to protect skin cells from environmental stresses, suggesting a conserved role in stress mitigation. researchgate.net The accumulation of dinucleoside polyphosphates under duress appears to be a conserved mechanism across different domains of life, functioning to signal homeostatic imbalance and orchestrate adaptive cellular responses. researchgate.net

Effects on Enzyme Activities Beyond Direct Ligase/Hydrolase Interactions

Beyond its synthesis and degradation, diguanosine tetraphosphate and its analogs have been shown to modulate the activity of various other enzymes. A direct inhibitory effect has been demonstrated for diguanosine tetraphosphate on endoribonuclease VI from the brine shrimp Artemia. This inhibition was found to be non-competitive, with a Ki (inhibition constant) of 75 microM. nih.gov Interestingly, other related nucleotides such as diguanosine triphosphate and diadenosine tetraphosphate were less effective inhibitors of the same enzyme. nih.gov

The analogous alarmone, guanosine tetraphosphate (ppGpp), offers a broader view of how these molecules can regulate enzyme activity. In many bacteria, particularly Firmicutes, ppGpp acts as a competitive inhibitor of several enzymes involved in GTP biosynthesis, such as guanylate kinase (GMK). nih.govoup.com This inhibition leads to a rapid decrease in the cellular GTP pool, which in turn reprograms transcription and other cellular processes. nih.govoup.com

The mechanisms of inhibition by these alarmones can be quite diverse:

Competitive Inhibition: ppGpp binds to the active sites of enzymes like GMK, directly competing with the substrate. nih.gov

Allosteric Inhibition: In some cases, ppGpp binds to a site distinct from the active site, inducing a conformational change that inhibits enzyme activity. frontiersin.org

This regulation of nucleotide-metabolizing enzymes appears to be a key mechanism by which alarmones like diguanosine tetraphosphate and ppGpp can exert global control over cellular physiology in response to stress. frontiersin.org

Advanced Research Methodologies for Diguanosine Tetraphosphate Studies

Chromatographic Techniques for Isolation, Separation, and Detection

Chromatography is a foundational technique for separating nucleotides from other cellular components and from each other. The high polarity and structural similarity of these compounds present significant challenges, which have been addressed through the development of specialized high-performance liquid chromatography and thin-layer chromatography methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of nucleotides due to its high resolution and efficiency. thermofisher.comseparationmethods.comamazonaws.com Various HPLC modes are employed to separate highly polar molecules like diguanosine tetraphosphate (B8577671).

Reversed-Phase (RP) HPLC: While standard C18 columns are typically used for nonpolar compounds, their use for nucleotides is made possible by ion-pairing agents. separationmethods.comlongdom.org An ion-pairing agent, such as tetrabutylammonium (B224687) hydrogen sulfate, is added to the mobile phase. bitesizebio.com This agent contains a hydrophobic group that adsorbs to the C18 stationary phase and a charged group that interacts with the negatively charged phosphate (B84403) groups of the nucleotides, enabling their retention and separation. bitesizebio.com The separation is then achieved by running a gradient of an organic solvent like methanol (B129727) or acetonitrile. longdom.orgbitesizebio.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for separating polar compounds. lu.senih.govnih.gov In HILIC, a polar stationary phase (e.g., amide or one with a zwitterionic sulfoalkylbetaine ligand) is used with a mobile phase consisting of a high concentration of organic solvent and a small amount of aqueous buffer. lu.senih.gov A gradient is formed by increasing the aqueous component, which elutes the analytes in order of increasing hydrophilicity. lu.se This technique is highly compatible with mass spectrometry because the high organic content of the mobile phase facilitates efficient spray ionization. lu.senih.gov

A typical HPLC setup for nucleotide analysis involves a C18 or HILIC column, a buffered mobile phase, and a UV detector set to the absorbance maximum of the guanine (B1146940) base (around 252-260 nm). lu.senih.gov

Table 1: Example of HPLC Parameters for Nucleotide Separation

| Parameter | Ion-Pair RP-HPLC longdom.org | HILIC lu.se |

|---|---|---|

| Column | Reversed Phase C18 | Agilent Poroshell 120 HILIC-Z, 2.1x100 mm, 2.7µm |

| Mobile Phase A | 0.1 M Potassium Dihydrogen Phosphate, pH 6.0 | Acetonitrile |

| Mobile Phase B | 0.1 M Potassium Dihydrogen Phosphate, 4 mM Tetrabutylammonium Hydrogen Sulphate, 20% Methanol, pH 6.0 | 100 mM Ammonium (B1175870) Acetate, pH 9.0 |

| Detection | UV-Vis Detector | Diode Array Detector (DAD) at 267 nm |

| Flow Rate | Not Specified | 300 µL/min |

| Principle | Ion-pairing agent binds to both stationary phase and charged nucleotides, allowing separation on a nonpolar column. | Analytes are separated based on their polarity through partitioning between a polar stationary phase and a mobile phase with a high organic solvent content. |

Two-Dimensional Thin-Layer Chromatography (2D-TLC) is a powerful and low-cost method for resolving complex mixtures of nucleotides from cellular extracts, particularly when they are radiolabeled (e.g., with ³²P). nih.govmdpi.com The technique enhances separation power by developing the chromatogram in two orthogonal directions using different solvent systems. youtube.com

The standard method for nucleotide analysis involves using polyethyleneimine (PEI) cellulose (B213188) plates. nih.gov The separation principle is logical and effective:

First Dimension: The plate is developed in a solvent system (e.g., LiCl/formic acid), which separates the nucleotides based on the net negative charge of their phosphate groups. nih.gov Consequently, molecules are separated into distinct spots corresponding to monophosphates, diphosphates, triphosphates, tetraphosphates, and so on.

Second Dimension: After development in the first dimension, the plate is dried, rotated 90 degrees, and developed in a second, different solvent system (e.g., saturated ammonium sulfate/isopropanol/EDTA solution). nih.gov This second separation is based on the distinct properties of the nucleobases (guanine, adenine (B156593), cytosine, uracil, thymine), allowing for the resolution of different nucleotides that have the same number of phosphate groups. nih.gov

This two-step process allows for the clear separation and identification of a vast number of nucleotides and their derivatives on a single plate. nih.govresearchgate.net Visualization is typically achieved via autoradiography when using radiolabeled compounds. researchgate.net

Mass Spectrometry-Based Quantification and Structural Characterization

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the analysis of biomolecules. rsc.org When coupled with liquid chromatography (LC), it provides a robust platform for the definitive quantification and structural analysis of diguanosine tetraphosphate. rsc.orgnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low-abundance nucleotides in complex biological samples. nih.govnih.govnih.gov The technique combines the separation power of HPLC with the high selectivity of tandem mass spectrometry, typically using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov

The process involves:

Separation: The nucleotide of interest is first separated from other matrix components via HPLC, often using HILIC or ion-pairing RP methods. nih.govnih.gov

Ionization: The eluted analyte is ionized, most commonly using electrospray ionization (ESI), which is a soft ionization technique suitable for fragile molecules like nucleotides. nih.govnih.gov Analyses are typically performed in negative ion mode to detect the deprotonated molecular ions [M-H]⁻. nih.gov

Tandem Mass Spectrometry (MS/MS): In the mass spectrometer, a specific precursor ion (the molecular ion of the target analyte) is selected in the first quadrupole. This ion is then fragmented in a collision cell, and a specific, characteristic product ion is selected and monitored in the third quadrupole. nih.gov This specific precursor-to-product ion transition is highly unique to the analyte, minimizing interference and ensuring accurate quantification even at very low concentrations. nih.govnih.gov

This method has been successfully used to quantify various dinucleoside polyphosphates and related compounds in matrices like human plasma and bacterial cell extracts with high sensitivity and accuracy. nih.govnih.govcuni.cz

Table 2: Example of LC-MS/MS Parameters for Nucleotide Quantification (adapted for a guanosine (B1672433) nucleotide)

| Parameter | Setting/Value |

|---|---|

| LC System | HPLC or UHPLC nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode nih.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| Precursor Ion (Q1) | Mass-to-charge ratio (m/z) of the deprotonated molecule (e.g., [M-H]⁻) |

| Product Ion (Q3) | m/z of a specific fragment ion generated after collision-induced dissociation |

| Example Transition for c-di-GMP | m/z 689 -> 150 nih.gov |

| Application | Accurate quantification of specific nucleotides in complex biological samples like plasma, cells, and tissue extracts. nih.govnih.govnih.gov |

To achieve the highest level of quantitative accuracy, LC-MS/MS methods often employ stable isotope-labeled internal standards (SIL-IS). nih.govnih.gov This approach, known as stable isotope dilution (SID), is considered the most reliable method for quantitative bioanalysis. tandfonline.comnih.gov

A SIL-IS is a synthetic version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or ²H). nih.govscispace.com This standard is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, chromatography, and ionization. tandfonline.com However, because of its greater mass, it is easily distinguished from the endogenous analyte by the mass spectrometer. tandfonline.com

By adding a known amount of the SIL-IS to the sample at the very beginning of the extraction process, it can be used to correct for any analyte loss during sample preparation and for matrix effects (ion suppression or enhancement) during ESI. nih.govnih.govresearchgate.net This ensures that the calculated concentration of the endogenous analyte is highly accurate and reproducible, which is particularly critical when dealing with low concentrations and complex matrices like plant or algal tissues. nih.govresearchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides extremely accurate mass measurements (typically with an error of <5 ppm). nih.govescholarship.org This capability is invaluable for the structural characterization and identification of nucleotide products and metabolites. nih.govsannova.net

While triple quadrupole instruments are excellent for targeted quantification, HRMS excels in several areas:

Formula Confirmation: The high mass accuracy allows for the confident determination of the elemental composition of an unknown compound from its measured mass. sannova.net This can confirm the identity of a suspected product or help identify a novel metabolite.

Non-Targeted Analysis: HRMS instruments acquire full-scan mass spectra, collecting data on all ions within a specified mass range. nih.govescholarship.org This allows for retrospective data analysis, where previously collected data can be interrogated for the presence of other compounds without needing to re-run the sample. nih.gov This is a powerful tool for discovery-based research and hypothesis generation. escholarship.org

Structural Elucidation: By analyzing the accurate masses of fragment ions (MS/MS), researchers can piece together the structure of an unknown molecule with high confidence. sannova.net

For studies of diguanosine tetraphosphate, HRMS can be used to definitively identify its enzymatic products or to screen for related, previously uncharacterized signaling molecules within a cell. nih.govsannova.net

Enzymatic Assays for Activity, Substrate Specificity, and Kinetic Analysis

Enzymatic assays are fundamental to understanding the biochemical roles of diguanosine tetraphosphate (Gp4G) and the enzymes that synthesize and degrade it. These assays allow researchers to quantify enzyme activity, determine substrate preferences, and analyze the kinetics of the reactions involved in Gp4G metabolism.

The kinetic parameters of an enzyme, specifically the Michaelis constant (K_m_) and the catalytic constant (k_cat_), are essential for characterizing its efficiency and affinity for a substrate like diguanosine tetraphosphate.

Michaelis Constant (K_m_): This value represents the concentration of a substrate at which the enzyme operates at half of its maximum velocity (V_max_). It is an inverse measure of the enzyme's affinity for its substrate; a lower K_m_ value signifies a stronger affinity. youtube.com

Catalytic Constant (k_cat_): Often called the turnover number, k_cat_ represents the number of substrate molecules converted into product by a single enzyme molecule per unit of time when the enzyme is fully saturated with the substrate. youtube.com A higher k_cat_ indicates a faster catalytic process. youtube.com

The ratio of these two parameters, k_cat_/K_m_, is known as the catalytic efficiency or specificity constant. This ratio provides a powerful measure for comparing the effectiveness of different enzymes or for evaluating an enzyme's preference for different substrates. youtube.com An ideal enzyme possesses a high k_cat_ and a low K_m_. youtube.com These values are typically determined by measuring reaction velocities at various substrate concentrations and fitting the data to the Michaelis-Menten equation or its linearized form, the Lineweaver-Burk plot. youtube.com

Table 1: Illustrative Kinetic Parameters for Enzymes in Nucleotide Metabolism Note: This table presents example data to illustrate the concepts, as specific values for enzymes acting on "Diguanosine tetraphosphate ammonium salt" are highly specific to the particular enzyme and experimental conditions.

| Enzyme | Substrate | K_m (µM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |

| Enzyme A (Hypothetical) | Diguanosine Tetraphosphate | 15 | 30 | 2.0 x 10⁶ |

| Fumerase | Fumarate | 5 | 800 | 1.6 x 10⁸ |

| Catalase | Hydrogen Peroxide | 25000 | 40,000,000 | 1.6 x 10⁶ |

Enzyme Inhibition Assays

Enzyme inhibition assays are critical for discovering and characterizing molecules that interfere with the activity of enzymes in the diguanosine tetraphosphate pathway. nih.gov These studies are vital for understanding natural regulatory mechanisms and for identifying potential therapeutic agents. mdpi.com The primary types of enzyme inhibition include:

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. nih.gov

Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic activity without affecting substrate binding. nih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

In laboratory settings, treating bacterial cells with transcriptional inhibitors like rifampin has been shown to cause the accumulation of guanosine polyphosphates, including guanosine tetraphosphate (ppGpp), a related and extensively studied signaling molecule. nih.gov This suggests an indirect effect on the enzymes that regulate its levels. nih.gov Such assays help elucidate the mechanism of action of inhibitors and provide quantitative measures of their potency, such as the inhibition constant (K_i_). nih.gov

Table 2: Effect of Inhibitor Types on Enzyme Kinetic Parameters

| Inhibition Type | Effect on Apparent K_m | Effect on Apparent V_max_ |

| Competitive | Increases | Unchanged |

| Noncompetitive | Unchanged | Decreases |

| Uncompetitive | Decreases | Decreases |

Molecular Biology and Genetic Manipulation Techniques for Functional Elucidation

To understand the function of diguanosine tetraphosphate within a living organism, researchers employ molecular biology and genetic techniques to manipulate the genes responsible for its metabolism.

Creating and analyzing gene mutations is a powerful strategy to determine the physiological role of enzymes. By deleting or altering genes suspected to be involved in diguanosine tetraphosphate metabolism, scientists can observe the resulting effects on the cell. For example, studies on the related molecule ppGpp have been instrumental. In Escherichia coli, creating a double mutant by deleting the relA and spoT genes renders the cell unable to synthesize ppGpp. nih.gov These mutant cells show a significant loss of viability when starved for glucose or amino acids, directly linking the function of these genes to stress survival through dinucleoside polyphosphate metabolism. nih.gov Similarly, mutations in the spo0A gene can partially suppress the effects of depleting other factors involved in sporulation, a process where these signaling molecules play a role. drugbank.com

Table 3: Examples of Gene Mutations and Their Phenotypic Effects on Guanosine Polyphosphate Metabolism

| Gene(s) | Organism | Mutation Type | Phenotype Related to Dinucleoside Polyphosphate Metabolism | Reference |

| relA, spoT | Escherichia coli | Deletion (ΔrelA ΔspoT) | Inability to synthesize ppGpp; loss of viability during nutrient starvation. | nih.gov |

| relA, relC | Bacillus subtilis | Mutant strains | Accumulate large amounts of (p)ppGpp when treated with transcriptional inhibitors, similar to wild type. | nih.gov |

Gene Expression Studies related to Diguanosine Tetraphosphate Pathways

Diguanosine tetraphosphate and related molecules act as signaling alarmones that can dramatically alter the expression of a wide array of genes. Gene expression studies are used to identify which genes are controlled by these pathways. For instance, the accumulation of ppGpp in E. coli leads to global changes in gene expression, including the increased synthesis of proteins dependent on the alternative sigma factor RpoS. nih.gov In vitro studies have shown that ppGpp can act as a direct regulator, positively controlling the expression of the hisG promoter while negatively regulating the leuV promoter for tRNA. nih.gov Modern techniques such as Gene Set Variation Analysis (GSVA) can be used to quantify the activity of specific signaling pathways in response to cellular changes, providing a systems-level view of regulation. frontiersin.org

Table 4: Regulatory Effects of Guanosine Tetraphosphate (ppGpp) on Gene Expression

| Gene/Operon | Organism | Effect of Increased ppGpp | Regulatory Outcome | Reference |

| hisG promoter | Salmonella typhimurium | Positive | Activation of Expression | nih.gov |

| leuV promoter (tRNA) | Escherichia coli | Negative | Repression of Expression | nih.gov |

| rpoS-dependent genes | Escherichia coli | Positive | Increased Synthesis | nih.gov |

| Ribosomal Proteins | Escherichia coli (ΔrelA ΔspoT mutant) | Maintained High Expression (aberrant) | Failure of stringent regulation | nih.gov |

In Vitro Reconstitution Systems for Studying Enzyme Activity

In vitro reconstitution systems are cell-free experimental setups that allow for the study of complex biochemical processes in a highly controlled environment. These systems involve combining purified cellular components—such as DNA templates, RNA polymerase, ribosomes, and metabolic enzymes—to recreate a specific pathway outside of a living cell. Such systems have been crucial for dissecting the regulatory mechanisms of guanosine polyphosphates. nih.gov

Table 5: Components and Application of an In Vitro Reconstitution System for Transcription Studies

| Component | Purpose |

| S-30 Cell-Free Extract | Provides necessary machinery (RNA polymerase, ribosomes, etc.) for transcription and translation. |

| DNA Template (e.g., plasmid with hisGp or leuVp) | Provides the specific gene/promoter to be studied. |

| Guanosine 5'-diphosphate 3'-diphosphate (ppGpp) | The regulatory molecule being investigated. |

| Radiolabeled Amino Acids (e.g., [³H]histidine) | Allows for quantification of the protein product, measuring promoter activity. |

| Application Question | Does the activation of one promoter by ppGpp depend on the repression of another? |

| Finding | No, activation and repression are independent mechanisms. nih.gov |

Future Perspectives in Diguanosine Tetraphosphate Research

Elucidating the Comprehensive Biological Roles of Gp4G Across Diverse Organisms

Initially identified as a significant energy source in the dormant cysts of the brine shrimp Artemia salina, the biological functions of Diguanosine tetraphosphate (B8577671) (Gp4G) are now understood to extend beyond simple energy storage. nih.govelifesciences.org Future research will likely focus on delineating its comprehensive roles in a wider array of organisms and cell types.

In Artemia salina, Gp4G accumulates during periods of environmental stress, such as anoxia, and is subsequently hydrolyzed to provide the necessary energy for development upon the return of favorable conditions. elifesciences.org This protective and energizing role has been a focal point of research, with studies demonstrating that Gp4G can protect human skin cells from environmental stressors like UV and thermal shock. nih.gov It has been shown to limit UV-induced DNA damage and stimulate the production of Heat Shock Proteins (HSPs), which are crucial for cellular maintenance and repair. nih.gov

Beyond its protective functions, Gp4G has been identified as a regulator of cellular metabolism and growth. In human hair follicle cells, Gp4G treatment has been observed to increase oxygen consumption and cell viability, suggesting a role in promoting hair growth. nih.gov Furthermore, studies on HeLa and fibroblast cells have shown that Gp4G can enter the cells and lead to increased viability, which is accompanied by a significant rise in intracellular ATP levels. nih.govnih.gov This suggests a broader role for Gp4G in modulating cellular bioenergetics.

Future investigations should aim to identify and characterize the full spectrum of Gp4G's biological activities across different kingdoms of life. This includes exploring its potential roles in developmental processes, cellular differentiation, and stress responses in various organisms beyond Artemia.

Table 1: Observed Biological Effects of Diguanosine Tetraphosphate (Gp4G)

| Biological Effect | Organism/Cell Type | Key Findings |

| Energy Storage & Utilization | Artemia salina cysts | Stored during dormancy and hydrolyzed to ATP upon rehydration. elifesciences.org |

| Stress Protection | Human keratinocytes | Limits UV-induced DNA damage and stimulates HSP70 production. nih.gov |

| Hair Growth Stimulation | Human hair follicle cells | Increases oxygen consumption and cell viability. nih.gov |

| Increased Cell Viability | HeLa cells, Fibroblasts | Enters cells and increases intracellular ATP concentrations. nih.govnih.gov |

| Enzyme Inhibition | Artemia | Non-competitively inhibits endoribonuclease VI. nih.gov |

Dissecting the Precise Regulatory Mechanisms Governing Gp4G Homeostasis and Signaling

The cellular concentration of Gp4G is tightly regulated by a balance of synthesis and degradation, which is crucial for its signaling functions. The primary enzyme responsible for Gp4G synthesis is GTP:GTP guanylyltransferase, also known as Gp4G synthetase, which catalyzes the reaction of two GTP molecules to form Gp4G and diphosphate (B83284). researchgate.net Conversely, Gp4G is enzymatically hydrolyzed to regulate its intracellular levels and to release energy in the form of GTP or ATP. elifesciences.org

The homeostasis of Gp4G is intricately linked to the cell's metabolic state and environmental conditions. In Artemia salina, Gp4G levels are high during dormancy and decrease upon the resumption of metabolic activity, highlighting a key regulatory checkpoint. elifesciences.org Understanding the precise signals and enzymatic machinery that control Gp4G turnover is a critical area for future research. This includes identifying the specific hydrolases involved in Gp4G degradation and the signaling pathways that modulate the activity of both synthetic and degradative enzymes.

Table 2: Key Enzymes in Gp4G Metabolism

| Enzyme | Reaction | Function |

| GTP:GTP guanylyltransferase (Gp4G synthetase) | 2 GTP → Gp4G + PPi | Synthesis of Gp4G |

| Gp4G Hydrolases (putative) | Gp4G → 2 GTP or GTP + GMP | Degradation of Gp4G and energy release |

Exploration of Interconnections with Other Nucleotide-Based Signaling Pathways

Cellular signaling is a highly interconnected network, and it is plausible that Gp4G signaling pathways engage in crosstalk with other nucleotide-based signaling systems, such as those involving cyclic adenosine (B11128) monophosphate (cAMP) and cyclic di-guanosine monophosphate (c-di-GMP). While direct molecular evidence for such crosstalk is still emerging, several potential points of interaction can be hypothesized, representing a critical frontier for future research.

The cAMP signaling pathway, initiated by the activation of adenylyl cyclase, is a ubiquitous second messenger system involved in a vast array of cellular processes. nih.gov Gp4G could potentially influence cAMP levels by modulating the activity of adenylyl cyclases or phosphodiesterases, the enzymes responsible for cAMP synthesis and degradation, respectively. nih.gov This could occur through allosteric regulation or by altering the availability of the precursor molecule, ATP, which is derived from Gp4G hydrolysis. elifesciences.org

Similarly, the c-di-GMP signaling pathway, which is crucial for regulating bacterial lifestyles such as motility and biofilm formation, is another potential point of interaction. nih.gov c-di-GMP is synthesized from two molecules of GTP. nih.gov Since Gp4G is a significant source of GTP, fluctuations in Gp4G levels could directly impact the substrate pool available for c-di-GMP synthesis, thereby influencing downstream signaling events. elifesciences.org The degradation of c-di-GMP to pGpG or GMP also offers points for metabolic integration. nih.gov

Future research should focus on investigating these potential interconnections. This could involve measuring the levels of cAMP and c-di-GMP in response to changes in Gp4G concentration and identifying the molecular players that mediate this crosstalk. Understanding how Gp4G signaling is integrated with other nucleotide-based pathways will be essential for a holistic view of its regulatory functions in the cell.

Table 3: Potential Crosstalk Points between Gp4G and Other Nucleotide Signaling Pathways

| Interacting Pathway | Potential Mechanism of Crosstalk |

| cAMP Signaling | - Modulation of adenylyl cyclase or phosphodiesterase activity. - Alteration of intracellular ATP pools. nih.govelifesciences.org |

| c-di-GMP Signaling | - Regulation of GTP substrate availability for c-di-GMP synthesis. elifesciences.orgnih.gov |

Q & A

Q. What are the standard laboratory methods for synthesizing diguanosine tetraphosphate ammonium salt?

this compound is typically synthesized enzymatically using nucleotidyltransferases such as bis(5'-nucleosyl)-tetraphosphatase. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) and guanosine monophosphate (GMP) precursors in a buffered system (e.g., ammonium phosphate buffer pH 10). Post-reaction purification involves ion-exchange chromatography or reversed-phase HPLC to isolate the tetraphosphate form .

Q. Which analytical techniques confirm the purity and structure of this compound?

- HPLC : Employ ammonium phosphate buffer (pH 10) in the mobile phase with UV detection at 254 nm for quantification and impurity profiling .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative ion mode identifies the molecular ion cluster ([M-H]⁻) at m/z 842.3 (calculated for C₂₀H₂₈N₁₀O₂₁P₄).

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR validate the ribose backbone and phosphate linkages. ³¹P NMR specifically resolves distinct peaks for α-, β-, γ-, and δ-phosphate groups .

Advanced Research Questions

Q. How do researchers address discrepancies in enzymatic activity assays involving this compound?

Discrepancies in kinetic data often arise from buffer composition (e.g., Mg²⁺/Mn²⁺ concentrations) or substrate degradation. Methodological refinements include:

- Pre-treating enzymes with EDTA to chelate inhibitory metal ions.

- Validating substrate purity via spectrophotometric quantification (A₂₆₀ nm, ε = 24,600 M⁻¹cm⁻¹).

- Normalizing activity using parallel assays with standardized GTP controls .

Q. What protocols ensure the stability of this compound in long-term storage?

- Lyophilized Form : Store at -80°C in amber glass vials under argon; degradation <2% over 12 months.

- Aqueous Solutions : Buffer with 10 mM ammonium phosphate (pH 7.4) and refrigerate at 4°C; stability ≤72 hours. Monitor breakdown products (e.g., GMP) via weekly HPLC analysis .

Q. How can researchers differentiate diguanosine tetraphosphate from structurally similar nucleotides in mixed samples?

- Chromatography : Use ion-pair reversed-phase HPLC with tetrabutylammonium phosphate (10 mM, pH 7.0) for baseline separation of tetraphosphate (retention time: 14.2 min) from triphosphate (12.8 min) and pentaphosphate (16.5 min) analogs.

- Tandem MS (MS/MS) : Characterize unique fragmentation patterns (e.g., m/z 442 → 152 for the guanine moiety and m/z 330 → 136 for phosphate cleavage) .

Q. What experimental designs mitigate hydrolysis of diguanosine tetraphosphate during in vitro studies?

- Temperature Control : Conduct assays at 25°C (vs. 37°C) to reduce non-enzymatic hydrolysis by 60%.

- Protease-Free Buffers : Use ultrapure ammonium phosphate buffers (pH 7.0–8.0) filtered through 0.22-μm membranes.

- Real-Time Monitoring : Couple assays with malachite green phosphate detection to quantify inorganic phosphate release .

Methodological Considerations

Q. How is this compound quantified in complex biological matrices?

- Sample Preparation : Deproteinize using cold acetone precipitation (4:1 v/v) followed by centrifugation (15,000 ×g, 10 min).

- LC-MS/MS : Employ a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Use ¹³C-labeled internal standards for calibration .

Q. What are the critical parameters for optimizing enzymatic synthesis yield?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.